molecular formula C18H34O3 B1598637 9-Oxooctadecanoic acid CAS No. 4114-74-3

9-Oxooctadecanoic acid

Cat. No.: B1598637
CAS No.: 4114-74-3
M. Wt: 298.5 g/mol
InChI Key: KNYQSFOUGYMRDE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

9-Oxooctadecanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism . The binding of this compound to PPARα activates the receptor, leading to the transcription of genes involved in fatty acid oxidation and energy metabolism. Additionally, this compound has been shown to interact with cyclin-dependent kinases (CDKs), inhibiting their activity and thereby affecting cell cycle regulation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In human cervical cancer cells, this compound has been found to induce apoptosis and cell cycle arrest by inhibiting CDK1 and reducing the expression of human papillomavirus (HPV) oncoproteins . This compound also affects the p53 pathway, a crucial regulator of cell cycle and apoptosis. Furthermore, this compound has been shown to modulate energy metabolism by activating transient receptor potential vanilloid 1 (TRPV1) in adipocytes, leading to increased energy expenditure and protection against diet-induced obesity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The activation of PPARα by this compound leads to the transcription of genes involved in fatty acid oxidation and energy metabolism . Additionally, the inhibition of CDK1 by this compound results in cell cycle arrest and apoptosis in cancer cells . The compound also activates TRPV1, enhancing noradrenaline turnover in adipose tissues and upregulating genes related to brown adipocyte functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of PPARα and continued inhibition of CDK1 . The degradation of the compound over time can lead to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to activate PPARα and enhance energy metabolism without causing adverse effects . At high doses, this compound can exhibit toxic effects, including liver damage and disruption of lipid homeostasis . Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosages, beyond which toxicity increases.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is metabolized by enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in fatty acid oxidation . The compound also affects metabolic flux by modulating the activity of PPARα, leading to changes in metabolite levels and energy expenditure .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. It is known to interact with fatty acid-binding proteins (FABPs), which facilitate its transport to specific cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the mitochondria, where it exerts its effects on fatty acid oxidation and energy metabolism . Additionally, this compound can be found in the nucleus, where it interacts with nuclear receptors such as PPARα to regulate gene expression . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper function.

Chemical Reactions Analysis

Types of Reactions

9-Oxooctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Oxooctadecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxooctadecanoic acid is unique due to its specific keto group positioning, which imparts distinct chemical and biological properties. Its long aliphatic chain also contributes to its hydrophobic nature, making it suitable for various industrial applications .

Properties

IUPAC Name

9-oxooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYQSFOUGYMRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194077
Record name Octadecanoic acid, 9-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9-Oxooctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030979
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4114-74-3
Record name 9-Oxooctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4114-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 9-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 9-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Oxooctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030979
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83 °C
Record name 9-Oxooctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030979
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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